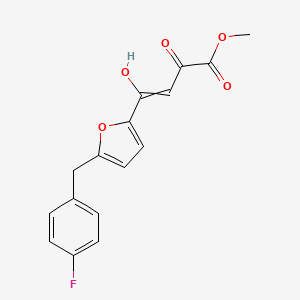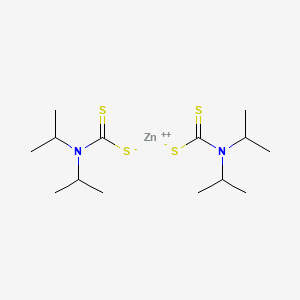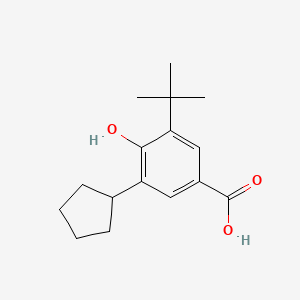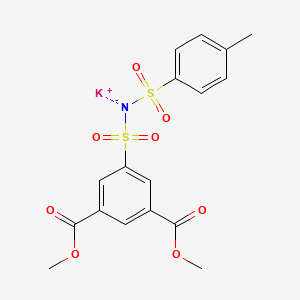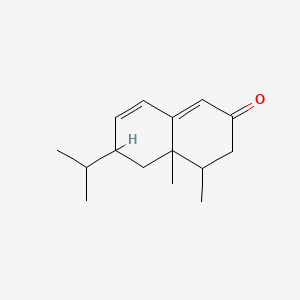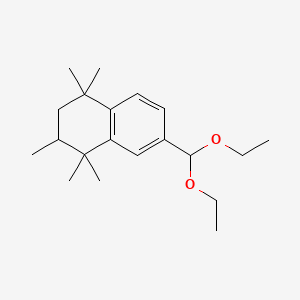![molecular formula C14H17N3 B12679686 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-30-6](/img/structure/B12679686.png)
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This compound is known for its unique structure, which includes two amino groups and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine typically involves the reaction of 2-amino-6-methylbenzaldehyde with 1,3-diaminobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product is of high purity.
化学反应分析
Types of Reactions
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst[][3].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives[3][3].
科学研究应用
2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Known for its use as a selective inhibitor of protein kinase C.
3,4’-Diaminodiphenylmethane: Another compound with similar structural features but different applications.
Uniqueness
What sets 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
94213-30-6 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-5-6-11(15)7-10(9)8-12-13(16)3-2-4-14(12)17/h2-7H,8,15-17H2,1H3 |
InChI 键 |
YMQZQNVOGOKUOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)CC2=C(C=CC=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


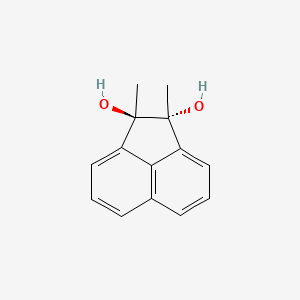

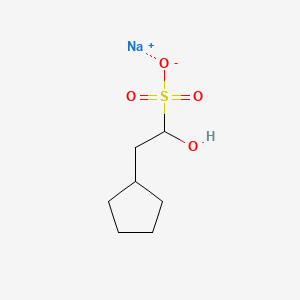
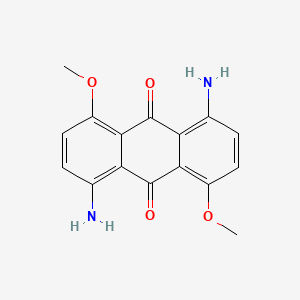


![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)
